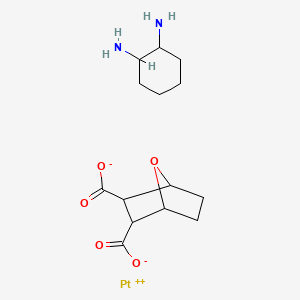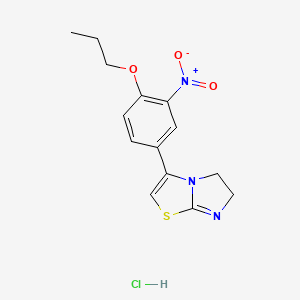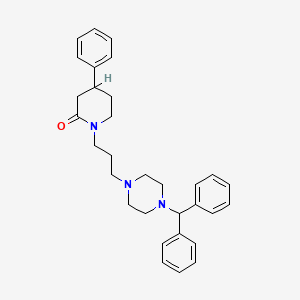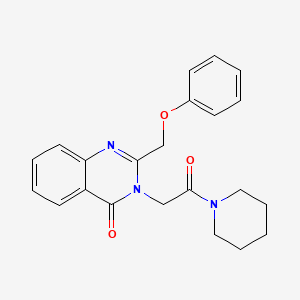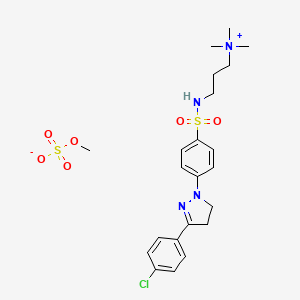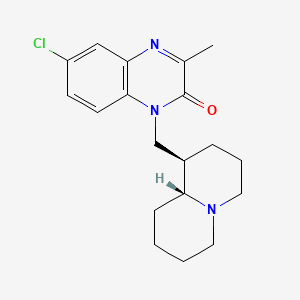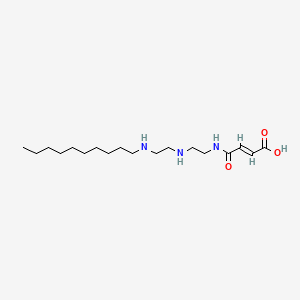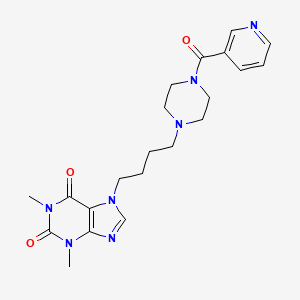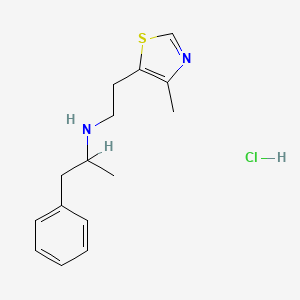
4-Methyl-N-(1-methyl-2-phenylethyl)-5-thiazoleethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-甲基-N-(1-甲基-2-苯乙基)-5-噻唑乙胺盐酸盐是一种具有复杂分子结构的合成化合物。其特征在于存在噻唑环、乙胺链和苯乙基。
准备方法
合成路线和反应条件
4-甲基-N-(1-甲基-2-苯乙基)-5-噻唑乙胺盐酸盐的合成通常涉及多个步骤。该过程始于噻唑环的形成,然后是乙胺链和苯乙基的引入。这些反应中常用的试剂包括硫代酰胺、卤代烷和胺。反应条件通常需要控制温度,并使用催化剂以确保高收率和纯度。
工业生产方法
在工业环境中,这种化合物的生产可能涉及使用自动化反应器的大规模合成。该过程针对效率进行了优化,对反应参数进行了仔细监测,以确保一致性和质量。纯化步骤,如结晶和色谱法,用于以盐酸盐形式获得最终产物。
化学反应分析
反应类型
4-甲基-N-(1-甲基-2-苯乙基)-5-噻唑乙胺盐酸盐会发生各种化学反应,包括:
还原: 该化合物可以使用还原剂,如氢化铝锂,还原,从而形成不同的胺衍生物。
取代: 可能发生亲核取代反应,其中分子中的官能团被其他基团取代。常用的试剂包括卤代烷和亲核试剂,如叠氮化钠。
常用的试剂和条件
这些反应通常需要特定的条件,例如:
氧化: 温和至适中的温度和氧化剂的存在。
还原: 低温,惰性气氛,以防止不必要的副反应。
取代: 使用极性溶剂和控制温度以促进反应。
主要产物
科学研究应用
4-甲基-N-(1-甲基-2-苯乙基)-5-噻唑乙胺盐酸盐在科学研究中有着广泛的应用:
化学: 它被用作合成更复杂分子的基石,以及各种化学反应中的试剂。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗炎特性。
医药: 正在进行研究以探索其作为各种疾病治疗剂的潜力。
工业: 它用于新材料的开发,以及作为制药生产的中间体。
作用机制
4-甲基-N-(1-甲基-2-苯乙基)-5-噻唑乙胺盐酸盐的作用机制涉及其与体内特定分子靶标的相互作用。该化合物可能与受体或酶结合,调节其活性,并导致各种生理效应。确切的途径和靶标仍在研究中,但初步研究表明它参与了与炎症和微生物生长相关的信号通路。
相似化合物的比较
类似化合物
- 4-甲基-N-(1-甲基-2-苯乙基)苯磺酰胺
- 4-甲基-N-(2-苯乙炔基)-N-(苯甲基)-苯磺酰胺
独特性
4-甲基-N-(1-甲基-2-苯乙基)-5-噻唑乙胺盐酸盐因其噻唑环和乙胺链的独特组合而脱颖而出,赋予其独特的化学和生物学特性。
属性
CAS 编号 |
89663-30-9 |
|---|---|
分子式 |
C15H21ClN2S |
分子量 |
296.9 g/mol |
IUPAC 名称 |
N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C15H20N2S.ClH/c1-12(10-14-6-4-3-5-7-14)16-9-8-15-13(2)17-11-18-15;/h3-7,11-12,16H,8-10H2,1-2H3;1H |
InChI 键 |
ITGDDJYQYHYHRF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=N1)CCNC(C)CC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


